DL-Tyrosine-1-13C
Description
Significance of Isotopic Tracers in Elucidating Biological Processes
Isotopic tracers, especially those employing stable isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), are pivotal in unraveling biological mechanisms. Unlike radioactive isotopes, stable isotopes pose no radiation hazard, making them safe for use in human studies and for long-term experiments diagnosticsworldnews.comtandfonline.commetsol.com. By incorporating these isotopes into specific molecules, researchers can monitor their journey through metabolic pathways, quantify reaction rates, and determine the contribution of various substrates to cellular processes diagnosticsworldnews.comsilantes.commdpi.comstudysmarter.co.ukcreative-proteomics.comresearchgate.net.
These tracers are instrumental in:
Metabolic Flux Analysis (MFA): Mapping the flow of atoms through metabolic networks to understand pathway activity and regulation creative-proteomics.comacs.orgfrontiersin.orgresearchgate.net.
Proteomics and Protein Turnover: Quantifying protein synthesis, degradation rates, and half-lives, providing insights into cellular homeostasis and disease states nih.govmicrobiologyresearch.orgnih.govoup.comresearchgate.net.
Drug Metabolism and Pharmacokinetics: Tracking the absorption, distribution, metabolism, and excretion (ADME) of drug candidates metsol.comacs.org.
Systems Biology: Building comprehensive models of cellular metabolism and function silantes.commdpi.com.
The detection and quantification of isotopic enrichment are primarily achieved through mass spectrometry, which can precisely measure the mass differences introduced by the stable isotopes diagnosticsworldnews.comsilantes.commdpi.comacs.org. NMR spectroscopy also plays a crucial role, offering detailed structural and dynamic information about labeled molecules silantes.comsilantes.com.
Rationale for Carbon-13 Labeling at the Carboxyl Position (C-1) in Tyrosine
Tyrosine is a versatile amino acid with critical roles in protein synthesis and as a precursor for important biomolecules like neurotransmitters (e.g., dopamine (B1211576), epinephrine) and thyroid hormones hmdb.cawikipedia.org. Its metabolic fate is complex, involving degradation pathways that ultimately feed into central energy metabolism.
Labeling tyrosine at the carboxyl position (C-1) with Carbon-13 offers specific advantages for tracing its metabolic journey:
Decarboxylation and Oxidation: In the catabolism of tyrosine, the carboxyl group is characteristically released as carbon dioxide (CO₂) in an early enzymatic step wikipedia.orgnih.govnih.gov. This makes the C-1 position an ideal marker for tracking tyrosine oxidation and its contribution to cellular respiration, particularly within the citric acid cycle (TCA cycle) nih.gov.
Metabolic Flux Analysis: Site-specific labeling is crucial for MFA. By tracking the incorporation of ¹³C from the carboxyl group into downstream metabolites, researchers can accurately determine the flux through specific metabolic pathways that involve tyrosine or its degradation products creative-proteomics.comacs.orgfrontiersin.orgresearchgate.netnih.gov.
Protein Synthesis and Degradation: While the carboxyl group is involved in peptide bond formation during protein synthesis, tracking the C-1 label can also provide insights into the kinetics of protein incorporation and subsequent degradation, contributing to the study of protein turnover nih.govmicrobiologyresearch.orgnih.govoup.com.
The precise placement of the ¹³C label at the C-1 position ensures that metabolic transformations involving this specific carbon atom can be distinctly monitored, providing a high degree of specificity in tracing studies.
Overview of DL-Tyrosine-1-13C as a Research Tool
This compound is a synthetically produced analog of the amino acid tyrosine, featuring a ¹³C atom at its carboxyl group medchemexpress.commedchemexpress.comisotope.com. This compound serves as a powerful research tool for investigating various biochemical processes. Its primary applications lie in tracing the metabolic pathways of tyrosine, understanding protein synthesis and turnover, and facilitating detailed metabolic flux analyses creative-proteomics.comnih.govmicrobiologyresearch.orgnih.govoup.comresearchgate.netnih.gov.
When introduced into biological systems, this compound is processed similarly to its unlabeled counterpart, allowing researchers to track its incorporation into proteins and its transformation into other metabolites researchgate.net. The ¹³C label is readily detectable by mass spectrometry, enabling quantitative analysis of its distribution and enrichment within cellular components and metabolic intermediates diagnosticsworldnews.comsilantes.commdpi.comacs.org. The ability to specifically label the carboxyl carbon provides a unique advantage for studies focusing on decarboxylation reactions or the contribution of tyrosine's carbon skeleton to central metabolic pathways like the TCA cycle nih.gov.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(4-hydroxyphenyl)(113C)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/i9+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCCCASQSFEME-QBZHADDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC([13C](=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437754 | |
| Record name | DL-Tyrosine-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91679-34-4 | |
| Record name | DL-Tyrosine-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 91679-34-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Dl Tyrosine 1 13c and Analogues
Chemical Synthetic Approaches for Site-Specific ¹³C Incorporation
The precise placement of a ¹³C label within a molecule like tyrosine requires sophisticated synthetic strategies. These methods are designed to build the molecule in a stepwise fashion, introducing the labeled carbon at a specific and known position.
Multi-Step Reaction Pathways for Carboxyl-¹³C Labeling
Multi-step chemical synthesis provides a high degree of control over the final product's structure and isotopic composition. A common strategy for introducing a ¹³C label at the carboxyl position involves utilizing a ¹³C-labeled precursor that will ultimately become the carboxyl group of the amino acid.
One established pathway begins with a labeled starting material such as sodium [1-¹³C]-acetate. d-nb.info This is converted into labeled acetic anhydride, which then reacts with benzaldehyde (B42025) to form [1-¹³C]-cinnamic acid. d-nb.info Subsequent enzymatic or chemical steps can then be used to convert the labeled cinnamic acid into L-phenylalanine, which can be further modified to tyrosine. While this example leads to phenylalanine, similar principles can be applied to tyrosine synthesis, often involving the protection and deprotection of the phenolic hydroxyl group. d-nb.info
Utilization of ¹³C-Labeled Precursors in Organic Synthesis
The selection of the ¹³C-labeled precursor is a critical factor in the design of a synthetic route. For carboxyl labeling, precursors such as ¹³C-labeled cyanide or carbon dioxide are often employed. However, the use of more complex labeled building blocks can streamline the synthesis. For example, the synthesis of isotopically labeled tyrosine and phenylalanine has been achieved from a common intermediate, which is accessed through a multi-step chemical process. This highlights the efficiency of designing synthetic pathways that diverge from a single, strategically labeled compound.
The cost of ¹³C-labeled precursors can be a significant factor, making efficient synthetic routes that maximize the incorporation of the label highly desirable. nih.gov Researchers have developed methods for the gram-scale synthesis of labeled amino acids under standard laboratory conditions, emphasizing the practicality and accessibility of these approaches.
Table 1: Examples of ¹³C-Labeled Precursors and their Application in Amino Acid Synthesis
| ¹³C-Labeled Precursor | Target Labeled Position | Example Application | Reference |
| Sodium [1-¹³C]-acetate | Carboxyl Carbon | Synthesis of [1-¹³C]-L-Phe | d-nb.info |
| [1-¹³C]Phenol | C4' of Tyrosine Ring | Synthesis of L-[4'-¹³C]tyrosine | acs.org |
| [2,6-¹³C₂]Phenol | C3' and C5' of Tyrosine Ring | Synthesis of L-[3',5,-¹³C₂]tyrosine | acs.org |
| [¹³C]Acetone | C1' of Phenol (B47542) Ring | Preparation of [1-¹³C]phenol | acs.org |
| [2-¹³C]-glucose | Cα and Cβ of various amino acids | Labeling in E. coli | nih.gov |
Chemo-Enzymatic and Biocatalytic Synthesis Strategies
Combining the precision of chemical synthesis with the high selectivity and efficiency of enzymatic reactions offers a powerful approach for producing isotopically labeled compounds. Biocatalysis, using whole microbial cells or purified enzymes, can introduce chirality and specific functional groups under mild reaction conditions.
Role of Tyrosine Phenol Lyase (TPL) in Tyrosine Synthesis
Tyrosine phenol-lyase (TPL), also known as β-tyrosinase, is a key enzyme in the synthesis of L-tyrosine and its derivatives. jmb.or.krjst.go.jp This pyridoxal (B1214274) phosphate-dependent enzyme catalyzes the reversible α,β-elimination of L-tyrosine to phenol, pyruvate (B1213749), and ammonia (B1221849). jmb.or.kr By manipulating the reaction conditions and providing specific substrates, TPL can be used to synthesize L-tyrosine from precursors like phenol, pyruvate, and an ammonium (B1175870) source. acs.orgnih.gov
This enzymatic approach has been successfully employed for the synthesis of ¹³C-labeled L-tyrosine. For instance, L-[4'-¹³C]tyrosine was prepared from [1-¹³C]phenol and L-serine using the β-tyrosinase activity of Erwinia herbicola. acs.org This method offers high yields, typically around 90% from the labeled phenol, and introduces the desired chirality, eliminating the need for complex chiral separation steps. acs.org The broad substrate specificity of TPL also allows for the synthesis of various tyrosine analogues. jmb.or.kr
Table 2: TPL-Catalyzed Synthesis of L-Tyrosine Isotopomers
| Labeled Substrate | Co-substrate | Product | Enzyme Source | Reference |
| [1-¹³C]Phenol | L-Serine | L-[4'-¹³C]tyrosine | Erwinia herbicola | acs.org |
| [2,6-¹³C₂]Phenol | L-Serine | L-[3',5,-¹³C₂]tyrosine | Erwinia herbicola | acs.org |
| Phenol | Pyruvate, [¹⁵N]Ammonium Sulfate | L-[¹⁵N]tyrosine | Erwinia herbicola | acs.org |
| Phenol, Pyruvate, Ammonia | - | L-Tyrosine | Symbiobacterium toebii | nih.govjmb.or.kr |
Microbial Systems for L-Tyrosine Biosynthesis via Biotransformation
Whole-cell biotransformation using engineered microorganisms is an increasingly attractive method for producing L-tyrosine and other valuable aromatic compounds. nih.gov These systems harness the natural metabolic pathways of the microbes, which can be genetically modified to enhance the production of the desired compound.
Escherichia coli is a commonly used host for L-tyrosine production. nih.govacs.org By overexpressing key enzymes in the tyrosine biosynthesis pathway and knocking out competing pathways, researchers have achieved significant titers of L-tyrosine. For example, one engineered E. coli strain produced 92.5 g/L of L-tyrosine in a 5-L fermenter. nih.gov
The biotransformation process can utilize simple and inexpensive carbon sources like glucose. nih.govnih.gov The microorganisms convert these starting materials through a series of enzymatic steps into the final product. For instance, in E. coli, glucose is metabolized through the glycolytic and pentose (B10789219) phosphate (B84403) pathways to generate the precursors phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), which are then directed towards tyrosine synthesis. nih.gov
The use of microbial systems for producing isotopically labeled tyrosine is also a viable strategy. By feeding the microorganisms with a ¹³C-labeled precursor, the label can be incorporated into the final product. researchgate.net This approach can be more cost-effective than purely chemical synthesis, especially for producing uniformly labeled amino acids. nih.gov
Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR
Indirect Quantification of 13C-Enriched Metabolites via 1H NMR
Mass Spectrometry (MS)-Based Approaches
Mass spectrometry (MS) is a cornerstone technology for analyzing isotopically labeled compounds due to its high sensitivity, specificity, and ability to differentiate molecules based on their mass-to-charge ratio (m/z). For DL-Tyrosine-1-13C, MS-based approaches are vital for determining isotopologue distributions and profiling metabolic products.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopologue Distribution Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. Amino acids, including tyrosine, are typically non-volatile and polar, necessitating chemical derivatization to enhance their volatility and thermal stability for GC analysis. Common derivatization methods involve converting amino acids into ester or silyl (B83357) derivatives.
Once derivatized, GC-MS can separate these compounds based on their volatility and then detect them using mass spectrometry. The presence of the 13C label in this compound results in a mass shift of approximately 1 Dalton (Da) compared to its unlabeled counterpart. GC-MS can precisely measure these mass differences, allowing for the determination of isotopologue distributions – the relative abundance of molecules with different numbers of 13C atoms. This capability is crucial for understanding the extent of label incorporation and for tracing metabolic pathways where carbons from tyrosine are redistributed.
Table 1: GC-MS Isotopologue Analysis of this compound
| Derivative Type | Example Formula | Approximate Natural Mass (Da) | Approximate 1-13C Labeled Mass (Da) | Mass Difference (Da) | Analytical Principle |
| Free Amino Acid | C9H11NO3 | ~181.07 | ~182.07 | ~1.00 | Direct mass difference detection of the labeled atom. |
| Bis-TMS Derivative | C15H25NO3Si2 | ~311.48 | ~312.48 | ~1.00 | Mass shift is preserved after derivatization, allowing GC-MS to quantify the ratio of labeled to unlabeled species. |
Note: The exact mass difference due to the single 13C substitution remains 1 Da, regardless of the derivative.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is ideally suited for the analysis of polar and non-volatile biomolecules like amino acids and their metabolites. LC separates the complex mixture of compounds based on their physicochemical properties, while MS provides sensitive detection and identification.
When this compound is used as a metabolic tracer, LC-MS can effectively profile the resulting metabolites. By tracking the mass shift (an increase of approximately 1 Da) in specific metabolites, researchers can confirm their origin from this compound. This technique is invaluable for identifying downstream metabolic products, mapping metabolic pathways, and quantifying the flux of carbon from tyrosine into various biomolecules. LC-MS can also aid in the identification of novel or previously uncharacterized tyrosine metabolites by detecting masses that correspond to expected labeled versions of potential compounds.
Table 2: LC-MS Metabolite Profiling of Tyrosine
| Tyrosine Metabolite | Key Metabolic Pathway/Role | LC-MS Detection Capability | 13C Label Tracking |
| Dopamine (B1211576) | Neurotransmitter synthesis | High | Detectable mass increase (approx. +1 Da) in the metabolite due to 1-13C label. |
| Norepinephrine | Neurotransmitter and hormone | High | Detectable mass increase (approx. +1 Da) indicating carbon origin from tracer. |
| Epinephrine | Neurotransmitter and hormone | High | Detectable mass increase (approx. +1 Da) confirming its derivation from tyrosine. |
| Thyroxine | Thyroid hormone synthesis (via iodination of tyrosine) | High | Mass shift in tyrosine precursor or related intermediates can be tracked. |
| L-DOPA | Intermediate in catecholamine synthesis | High | Mass increase of ~1 Da confirms its origin from this compound. |
| DHICA | Intermediate in eumelanin (B1172464) synthesis | High | Detectable mass increase (approx. +1 Da) due to the labeled carbon. |
Isotopic Ratio Outlier Analysis (IROA) for Enhanced Metabolite Identification
Isotopic Ratio Outlier Analysis (IROA) is a sophisticated MS-based metabolomics strategy designed to improve the reliability of metabolite identification and quantification, particularly in complex biological samples. This method typically involves culturing cells or organisms in media with distinct isotopic compositions, such as a 5% 13C enrichment for experimental samples and a 95% 13C enrichment for control samples. When these samples are mixed and analyzed by MS, biological metabolites exhibit characteristic, predictable isotopic patterns (e.g., mirrored peak pairs) that are readily distinguishable from analytical artifacts or background noise.
Table 3: IROA Principle for Metabolite Identification
| Feature Type | Isotopic Labeling Strategy (Example) | Expected Isotopic Pattern in MS Data | Benefit for Identification |
| Biological Metabolite | 5% 13C Enrichment | Exhibits a specific isotopic distribution with a higher proportion of M+1 peaks relative to natural abundance. | Discriminates true biological signals from artifacts; provides unique patterns for formula generation and identification. |
| 95% 13C Enrichment | Exhibits a specific isotopic distribution with a higher proportion of M-1 peaks relative to natural abundance, creating a "mirror image". | Enhances confidence in identification by creating predictable "peak pairs" when comparing samples labeled with different isotopic enrichments. Reduces noise and variance. | |
| Artifact/Noise | Natural Abundance | Follows natural isotopic abundance patterns, which are distinct from the specific patterns generated by IROA labeling. | Easily identified and excluded from further analysis, leading to cleaner datasets and more reliable results. |
Integrated Analytical Platforms for Comprehensive Isotopic Analysis
To achieve a comprehensive understanding of this compound metabolism, integrated analytical platforms that combine multiple techniques are often employed. These platforms leverage the strengths of different analytical methods to provide a more complete picture of metabolic pathways and molecular identities.
For instance, coupling LC-MS with Nuclear Magnetic Resonance (NMR) spectroscopy can offer complementary structural information, aiding in the definitive identification of novel metabolites. NMR can elucidate the specific arrangement of atoms within a molecule, while MS provides accurate mass and elemental composition. Furthermore, advanced MS acquisition strategies, such as data-independent acquisition (DIA) coupled with IROA, can generate rich datasets that enable robust metabolite identification and quantification sciex.com.
Compound Name List:
this compound
Conclusion
DL-Tyrosine-1-13C stands as a sophisticated tool in the arsenal (B13267) of biochemical researchers. Its site-specific ¹³C labeling at the carboxyl position provides a precise means to trace the metabolic fate of tyrosine, particularly its role in protein synthesis, degradation, and its contribution to central carbon metabolism via degradation pathways. The ability to safely and accurately monitor these processes using advanced analytical techniques like mass spectrometry underscores the significance of stable isotope labeling in advancing our understanding of cellular dynamics and metabolic regulation.
Applications in Metabolic Flux Analysis Mfa
Principles and Theoretical Foundations of 13C-Metabolic Flux Analysis
The theoretical framework of 13C-MFA is built upon stoichiometric modeling and the analysis of isotopomer distributions, which are then processed by sophisticated computational algorithms.
Stoichiometric and Isotopomer Balance Models
At the core of 13C-MFA lies the development of metabolic network models that accurately represent the stoichiometry of biochemical reactions. These models define the flow of atoms, particularly carbon, through the network. Isotopomer balance equations are then formulated based on these stoichiometric models. An isotopomer is a molecule with the same chemical formula but a different arrangement of isotopes. For example, a metabolite can exist with different patterns of 13C incorporation. The balance equations describe how the distribution of these isotopomers changes over time or at steady state, driven by the metabolic fluxes plos.orgfrontiersin.orgd-nb.infonih.gov. These models are crucial for predicting the labeling patterns of intracellular metabolites based on assumed flux distributions.
Computational Algorithms for Flux Quantification and Uncertainty Analysis
The process of inferring metabolic fluxes from measured isotopomer distributions involves solving complex systems of equations. Computational algorithms are essential for this task, often employing non-linear regression or Bayesian inference methods to fit the model to experimental data plos.orgd-nb.infoplos.orgvanderbilt.eduoup.comnih.govvueinnovations.com. These algorithms aim to find the set of flux values that best explains the observed labeling patterns. A critical aspect of these computational approaches is the quantification of uncertainty associated with the estimated fluxes. This uncertainty analysis helps in understanding the reliability of the flux values and identifying which fluxes are well-determined by the experimental data plos.orgplos.orgnih.gov. Software packages like INCA (Isotopomer Network Compartmental Analysis) have been developed to automate these complex calculations for both steady-state and non-stationary labeling experiments oup.comnih.govvueinnovations.com.
Experimental Design and Optimization for 13C-MFA Studies
Successful 13C-MFA hinges on meticulous experimental design, ensuring that the biological system is in an appropriate physiological state and that the tracer is administered effectively.
Achieving Metabolic and Isotopic Steady States in Cell Culture
For conventional 13C-MFA, it is imperative to achieve both metabolic and isotopic steady states within the cultured cells mdpi.comvanderbilt.eduresearchgate.netoup.comresearchgate.net. Metabolic steady state implies that the concentrations of intracellular metabolites and the rates of metabolic reactions remain constant over time. Isotopic steady state is reached when the fractional abundance of 13C in each metabolite pool no longer changes, reflecting a balance between the influx of the labeled tracer and the metabolic fluxes. This typically requires prolonged incubation with the labeled substrate, allowing the label to equilibrate throughout the metabolic network mdpi.comvanderbilt.eduoup.com.
Tracer Selection and Administration Protocols for Specific Metabolic Pathways
The choice of the 13C-labeled tracer is paramount, as it directly influences the information that can be obtained about specific metabolic pathways nih.govcortecnet.comnih.govnih.govresearchgate.netnih.gov. While glucose and glutamine are commonly used tracers for central carbon metabolism, amino acids like tyrosine are valuable for investigating pathways directly linked to amino acid metabolism, neurotransmitter synthesis, or protein turnover creative-proteomics.commedchemexpress.compnas.orgnih.govnih.gov. DL-Tyrosine-1-13C, with the label at the first carbon position, can provide specific insights into reactions where this carbon atom is utilized or transformed. Alternatively, uniformly labeled tyrosine ([U-13C]-Tyrosine) would trace all carbon atoms originating from tyrosine. The selection of a specific labeled position or uniform labeling depends on the research question and the metabolic pathways of interest. For instance, if tyrosine is synthesized from phenylalanine or catabolized into other molecules, tracing its labeled carbons can reveal the flux through these specific conversion pathways medchemexpress.come-crt.org. While specific administration protocols are outside the scope of this article, it is understood that tracer administration must be optimized to achieve sufficient labeling without perturbing the system's metabolism mdpi.com.
Elucidation of Carbon Flux Distributions in Biological Systems
By applying 13C-MFA using tracers like this compound, researchers can map the intricate flow of carbon atoms through cellular metabolic networks. The analysis of how the 13C label from this compound is distributed among downstream metabolites, such as those in the TCA cycle, amino acid biosynthesis pathways, or even signaling molecules derived from tyrosine, allows for the quantification of flux distributions creative-proteomics.comnih.gove-crt.org. This quantitative understanding is critical for:
Understanding cellular physiology: Revealing how cells utilize nutrients and allocate resources.
Identifying metabolic bottlenecks: Pinpointing rate-limiting steps in metabolic pathways.
Guiding metabolic engineering: Providing rational strategies for enhancing the production of desired compounds or modifying cellular phenotypes.
Investigating disease mechanisms: Elucidating metabolic dysregulation in pathological conditions.
The analysis of labeling patterns in amino acids derived from protein hydrolysis, for example, can provide insights into the metabolic fate of tyrosine and its precursor pools nih.govnih.govmdpi.com.
Data Tables
The following conceptual table illustrates how 13C enrichment from this compound might be observed in key metabolites, demonstrating the principle of tracing carbon flux. Actual experimental data would involve precise mass isotopomer distribution measurements.
Table 1: Conceptual 13C Enrichment in Key Metabolites Derived from this compound Labeling
| Metabolite | Derived from Tyrosine (via Phenylalanine) | Expected 13C Enrichment Pattern (Conceptual) | Significance in Flux Analysis |
| Tyrosine | Direct Tracer | High (e.g., ~99% at C1) | Confirms tracer uptake and initial labeling state. |
| Phenylalanine | Precursor (Tyrosine synthesis) | Moderate to High (depending on endogenous pool) | Indicates flux from phenylalanine to tyrosine or vice-versa, and contribution of endogenous phenylalanine to the labeled pool. |
| Fumarate (B1241708) | TCA Cycle Intermediate | Moderate to High (specific pattern depends on path) | Traces carbon flow through the TCA cycle, originating from acetyl-CoA derived from tyrosine catabolism. |
| Alanine | Glycolysis/TCA Cycle product | Moderate (pattern reflects pyruvate (B1213749) labeling) | Reflects carbon flow through glycolysis and pyruvate metabolism, which can be influenced by tyrosine catabolism or gluconeogenesis. |
| Glutamate | TCA Cycle intermediate / Amino acid | Moderate to High (pattern reflects TCA intermediates) | Indicates carbon flux through the TCA cycle and potential interconversion with other amino acids via transamination reactions. |
| Norepinephrine | Neurotransmitter (derived from Tyrosine) | High (specific pattern depends on enzymatic steps) | Directly elucidates the flux through the catecholamine synthesis pathway, starting from tyrosine. |
| Creatine (B1669601) | Synthesized from Arginine, Glycine, SAM | Low to Moderate (if indirectly linked) | May show indirect labeling if tyrosine-derived intermediates contribute to precursors for creatine synthesis, or if there are complex metabolic cross-talks. |
Note: The "Expected 13C Enrichment Pattern" is conceptual and would be precisely determined by mass spectrometry based on the specific metabolic pathways active and the position of the 13C label in this compound.
Central Carbon Metabolism Analysis
DL-Tyrosine-1-¹³C can be utilized to trace the flow of carbon atoms through central carbon metabolism, which includes pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. While glucose is a common ¹³C tracer for central carbon metabolism, amino acids like tyrosine offer complementary information, especially when studying pathways that are directly linked to amino acid catabolism or biosynthesis wikipedia.org.
Upon catabolism, tyrosine is broken down into intermediates that can re-enter central metabolic pathways. For instance, tyrosine degradation yields fumarate and acetoacetate, which can then feed into the TCA cycle wikipedia.org. By tracking the ¹³C label from DL-Tyrosine-1-¹³C into these intermediates and downstream metabolites, researchers can elucidate the relative contributions of tyrosine-derived carbon to various parts of the central carbon metabolism. For example, the incorporation of ¹³C from tyrosine into TCA cycle intermediates can help determine the activity of anaplerotic pathways that replenish the TCA cycle, or the flux through specific branches of metabolism that utilize these intermediates. Studies using ¹³C-labeled amino acids, including tyrosine, have been instrumental in understanding the metabolic fate of these nutrients and their contribution to cellular energy and biosynthesis asm.orgmdpi.com.
Quantitative Analysis of Intracellular Enzyme Activities and Pathway Rates
The quantitative analysis of intracellular enzyme activities and pathway rates is a primary goal of MFA. DL-Tyrosine-1-¹³C contributes to this by allowing researchers to measure the flux through specific reactions or pathways involved in tyrosine metabolism or pathways that utilize tyrosine-derived intermediates.
By analyzing the pattern and extent of ¹³C incorporation into downstream metabolites, researchers can infer the rates of enzymatic reactions. For example, if DL-Tyrosine-1-¹³C is fed to cells, the rate at which the ¹³C label appears in specific amino acids synthesized from TCA cycle intermediates can reflect the flux through the TCA cycle and subsequent amino acid biosynthesis pathways. Studies have demonstrated that ¹³C-labeled amino acids can be used to quantify flux distributions and enzyme activities, providing a more detailed understanding of metabolic regulation researchgate.netasm.org.
For instance, research using ¹³C-labeled tyrosine has been employed to trace the metabolic fate of tyrosine, including its conversion into melanin (B1238610) precursors like 5,6-dihydroxyindole-2-carboxylic acid (DHICA) and cysteinyldopa (B216619) derivatives, using LC-MS nih.gov. While this specific example focuses on a specialized pathway, the principle extends to central metabolism. The quantitative analysis of ¹³C enrichment in various metabolites allows for the calculation of flux ratios and absolute fluxes, thereby quantifying the activity of enzymes and pathways mdpi.comwikipedia.org.
Table 1: Representative ¹³C Incorporation Patterns from DL-Tyrosine-1-¹³C into Key Metabolites
This table illustrates hypothetical ¹³C enrichment patterns in downstream metabolites after a period of DL-Tyrosine-1-¹³C labeling, demonstrating how different pathways would manifest distinct labeling signatures.
| Metabolite | ¹³C Labeling Pattern (Example) | Pathway Contribution Indicated |
|---|---|---|
| Pyruvate | M+1 (50%), M+0 (50%) | Reflects initial breakdown and entry into glycolysis/TCA cycle. |
| Acetyl-CoA | M+1 (50%), M+0 (50%) | Derived from pyruvate, indicating entry into TCA cycle. |
| Citrate | M+1 (25%), M+2 (25%), M+0 (50%) | Shows incorporation from Acetyl-CoA, reflecting TCA cycle activity. |
| α-Ketoglutarate | M+1 (25%), M+0 (75%) | Demonstrates carbon flow through TCA cycle, with potential decarboxylation. |
| Aspartate | M+1 (12.5%), M+0 (87.5%) | Reflects incorporation from oxaloacetate, indicating TCA cycle and anaplerosis. |
Note: The ¹³C enrichment patterns presented are illustrative and would depend on the specific metabolic state of the cell and the exact catabolic pathways utilized.
Advanced Methodologies for Flux Inference and Data Interpretation
The accurate inference of metabolic fluxes from ¹³C labeling data requires sophisticated computational and analytical methodologies. These include the development of stoichiometric models, isotopomer balancing, and advanced statistical approaches.
Stoichiometric Modeling and Isotopomer Analysis: The foundation of ¹³C-MFA lies in creating a detailed stoichiometric model of the metabolic network of the organism under study researchgate.netmdpi.comwikipedia.orgshimadzu.combiorxiv.org. This model must account for all known reactions, their substrates, products, and crucially, the atom transitions of carbon atoms. DL-Tyrosine-1-¹³C, with its specific ¹³C label at the C1 position, provides positional information that is critical for resolving complex flux distributions. Techniques like Elementary Metabolite Units (EMU) or Cumomer analysis are employed to manage the combinatorial explosion of isotopomers and efficiently calculate mass isotopomer distributions (MIDs) wikipedia.orgnih.govnih.gov.
Computational Tools and Algorithms: Various software packages have been developed to automate the complex calculations involved in ¹³C-MFA. These include tools like OpenFLUX, 13CFLUX2, INCA, and FiatFLUX, which use algorithms to fit simulated labeling patterns to experimental data, thereby estimating fluxes mdpi.comwikipedia.org. These tools often employ non-linear optimization techniques to minimize the difference between measured and simulated MIDs, thereby inferring the most probable flux distribution wikipedia.orgbiorxiv.orgd-nb.info.
Isotopically Non-Stationary MFA (INST-MFA): While traditional MFA often assumes a metabolic steady state, INST-MFA analyzes labeling patterns over time during a transient labeling period. This approach provides more detailed kinetic information and can resolve fluxes that are difficult to determine under steady-state conditions, especially in mammalian systems where labeling can be slow vanderbilt.edunih.gov. DL-Tyrosine-1-¹³C can be used in INST-MFA studies to capture the dynamic changes in labeling patterns as the tracer is metabolized.
Bayesian Approaches and Model Uncertainty: More advanced methodologies are exploring Bayesian statistical methods, such as Bayesian Model Averaging (BMA), to address model uncertainty and improve the robustness of flux inference d-nb.infobiorxiv.org. These approaches can provide a more comprehensive understanding of flux estimates and their associated uncertainties, offering a more nuanced interpretation of the experimental data derived from tracers like DL-Tyrosine-1-¹³C.
Data Integration: Effective flux inference also involves integrating ¹³C labeling data with other experimental measurements, such as extracellular uptake and secretion rates, biomass composition, and enzyme activity assays. This multi-data integration approach enhances the constraints on the metabolic model, leading to more accurate and reliable flux estimations shimadzu.combiorxiv.orgplos.orgbiorxiv.org.
Compound Name Table:
Investigation of Biosynthetic Pathways Utilizing Tyrosine
Primary Tyrosine Biosynthesis Pathways
Enzymatic Steps in Tyrosine FormationThe biosynthesis of tyrosine from chorismate proceeds through a series of enzymatic steps. In plants, chorismate is converted to prephenate by chorismate mutase (CM), and then prephenate is converted to arogenate by prephenate aminotransferase. Arogenate is subsequently decarboxylated and deaminated by arogenate dehydratase to yield tyrosineresearchgate.netbioone.org. In many bacteria, an alternative route involves the conversion of prephenate directly to 4-hydroxyphenylpyruvate by prephenate dehydrogenase, followed by transamination to tyrosine by tyrosine aminotransferase (TyrB)researchgate.netfrontiersin.org. The 1-13C label on DL-Tyrosine-1-13C, positioned at the carboxyl carbon, is particularly useful for tracking metabolic flux. For instance, if this carboxyl group is removed through decarboxylation reactions, the loss of the 13C label can be readily detected in the released CO2 or in downstream products that have undergone such transformations.
Table 1: Key Enzymes in Primary Tyrosine Biosynthesis
| Enzyme Name | Primary Substrate(s) | Primary Product(s) | Pathway Stage |
| DAHP Synthase | Phosphoenolpyruvate (B93156) (PEP), Erythrose-4-phosphate (E4P) | 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) | Shikimate Pathway (Initiation) |
| Chorismate Mutase (CM) | Chorismate | Prephenate | Shikimate Pathway (Branching to Phe/Tyr) |
| Prephenate Dehydrogenase | Prephenate | 4-Hydroxyphenylpyruvate | Tyrosine Branch (via 4-HPPA) |
| Tyrosine Aminotransferase | 4-Hydroxyphenylpyruvate, Amino Donor | Tyrosine, Keto Acid | Tyrosine Branch (Final step, bacterial route) |
| Arogenate Dehydrogenase | Arogenate | Tyrosine | Tyrosine Branch (Final step, plant route) |
| Arogenate Dehydratase | Arogenate | Tyrosine | Tyrosine Branch (Alternative pathway in plants) |
Note: The 1-13C label on this compound is located at the carboxyl carbon.
Biosynthesis of Tyrosine-Derived Molecules in Microbial Systems
Production of Catecholamine Precursors (e.g., L-3,4-Dihydroxyphenylalanine, Dopamine (B1211576), Tyramine)Microbial systems are versatile platforms for synthesizing valuable tyrosine derivatives, including precursors to neurotransmitters like L-DOPA, dopamine, and tyraminefrontiersin.orgfrontiersin.orgresearchgate.net. Tyramine (B21549) is produced from tyrosine via the enzyme tyrosine decarboxylase (TDC), a pyridoxal (B1214274) phosphate-dependent enzyme found in various bacteria, particularly lactic acid bacteriatandfonline.comcsic.esnih.gov. L-DOPA is synthesized through the hydroxylation of tyrosine, catalyzed by tyrosine hydroxylase (TH) or related enzymes like tyrosinaseresearchgate.netuib.nogoogle.com. Dopamine is then formed from L-DOPA by aromatic L-amino acid decarboxylase (AADC)uib.noresearchgate.net. The use of this compound in microbial studies allows for precise tracking of carbon flow through these pathways. For example, feeding 1-13C-tyrosine to a microbial culture and analyzing the isotopic enrichment in dopamine reveals the metabolic fate of the carboxyl carbon. Upon decarboxylation to tyramine or dopamine, the 1-13C label is released as 13CO2, while hydroxylation to L-DOPA retains the label at the carboxyl position.
Table 2: Tyrosine Conversion to Catecholamine Precursors in Microbes
| Target Molecule | Precursor | Key Enzyme(s) | Reaction Type | Fate of 1-13C Label from Tyrosine |
| Tyramine | Tyrosine | Tyrosine Decarboxylase (TDC) | Decarboxylation | Lost as ¹³CO₂ |
| L-DOPA | Tyrosine | Tyrosine Hydroxylase (TH) | Hydroxylation | Retained at the carboxyl carbon |
| Dopamine | L-DOPA | Aromatic L-amino acid decarboxylase (AADC) | Decarboxylation | Lost as ¹³CO₂ (from L-DOPA) |
Biosynthesis of Plant Secondary Metabolites from TyrosineTyrosine serves as a foundational precursor for a diverse array of plant secondary metabolites, including alkaloids, betalains, and lignansmdpi.comresearchgate.netfrontiersin.org. For example, certain isoquinoline (B145761) alkaloids, such as morphine and berberine, trace their origins back to tyrosine through intermediates like dopamine and norlaudanosolineresearchgate.netfrontiersin.org. Betalains, the characteristic pigments in plants of the Caryophyllales order, are synthesized from tyrosine and L-DOPA via a pathway involving tyrosine hydroxylase, L-DOPA dioxygenase, and glucosyltransferasefrontiersin.orgresearchgate.netfrontiersin.orgnih.gov. Lignans, a class of polyphenolic compounds, are derived from the oxidative dimerization of phenylpropanoid units, which themselves originate from phenylalanine and tyrosinenih.govmdpi.commdpi.com. The application of this compound in plant metabolic studies allows for the precise tracing of tyrosine's carbon atoms into these complex secondary structures. This enables researchers to map out specific enzymatic steps, identify rate-limiting reactions, and understand the regulatory mechanisms governing the biosynthesis of these valuable plant compounds.
Table 3: Tyrosine-Derived Secondary Metabolites in Plants
| Secondary Metabolite | Primary Precursor(s) | General Biosynthetic Pathway | Role of 1-13C-Tyrosine Tracing |
| Tyramine | Tyrosine | Decarboxylation | Tracing the loss of the carboxyl carbon as ¹³CO₂ via tyrosine decarboxylase. |
| L-DOPA | Tyrosine | Hydroxylation | Tracking the retention of the carboxyl carbon in the hydroxylated product. |
| Betalains (e.g., Betanin) | Tyrosine, L-DOPA | Tyrosine hydroxylation, L-DOPA oxidation/cyclization, Glycosylation | Elucidating the incorporation of the labeled carboxyl carbon into the betalain structure. |
| Alkaloids (e.g., Norlaudanosoline) | Tyrosine (via Dopamine) | Multi-step pathways involving decarboxylation and cyclization | Tracing the fate of the carboxyl carbon through intermediates like dopamine and into alkaloid skeletons. |
| Lignans | Phenylpropanoids derived from Tyrosine/Phenylalanine | Oxidative dimerization of phenylpropanoid units | Following the labeled carbon through phenylpropanoid precursors and their subsequent dimerization. |
Compound List:
this compound
L-Tyrosine
Phosphoenolpyruvate (PEP)
Erythrose-4-phosphate (E4P)
3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP)
Shikimate
Chorismate
Prephenate
Arogenate
4-Hydroxyphenylpyruvate
Tyrosine decarboxylase (TDC)
Tyrosine hydroxylase (TH)
Aromatic L-amino acid decarboxylase (AADC)
Tyrosinase
4-Hydroxyphenylacetate 3-hydroxylase (HPAH)
L-3,4-Dihydroxyphenylalanine (L-DOPA)
Dopamine
Tyramine
Norlaudanosoline
Betalains
Betanin
Lignans
Pinoresinol
Secoisolariciresinol
Matairesinol
Cinnamyl alcohols
Cinnamic acid
p-Coumaric acid
Caffeic acid
Studies on Enzyme Mechanisms and Catalysis
Mechanistic Investigations of Tyrosine Hydroxylase
Tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis, catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). Understanding its mechanism is crucial for neurobiology and pharmacology. DL-Tyrosine-1-13C serves as a valuable tool in these investigations, particularly for probing the chemical transformations occurring at the substrate level.
Hydrogen Abstraction and Radical Rebound Processes
The catalytic cycle of tyrosine hydroxylase involves the activation of molecular oxygen and the subsequent hydroxylation of tyrosine. Mechanistic studies often focus on the initial steps, including hydrogen atom abstraction from the tyrosine substrate and the subsequent rebound of oxygen radicals. While direct studies using this compound specifically detailing these steps are not widely published in readily accessible literature, the general understanding of TH mechanism suggests that the entire tyrosine molecule, including its carboxyl group, participates in the complex interplay of electron and atom transfers. The ¹³C label on the carboxyl carbon could potentially be used in advanced NMR studies to monitor its environment and transformations during the catalytic cycle, especially if the carboxyl group itself undergoes any transient modifications or if its proximity to reactive centers is being probed. However, the primary site of hydroxylation is the aromatic ring, and studies often focus on labeling at these positions or on the amino acid backbone.
Structural Dynamics and Regulatory Mechanisms of Tyrosine Hydroxylase
Tyrosine hydroxylase is subject to complex regulation through phosphorylation, protein-protein interactions, and substrate availability. Investigating the structural dynamics and regulatory mechanisms often involves studying the enzyme's conformational changes upon substrate binding or in response to regulatory signals. While this compound is primarily a substrate probe, its use in conjunction with structural biology techniques could provide insights. For instance, NMR studies using ¹³C-labeled substrates can reveal information about substrate binding modes and conformational changes in the active site. Changes in the chemical shift or relaxation properties of the ¹³C-labeled carboxyl group upon binding or in the presence of regulatory factors could indicate dynamic alterations in the enzyme's structure or the substrate's orientation within the active site. However, specific published data directly linking this compound to detailed structural dynamics or regulatory mechanisms of TH is limited in the scope of general scientific literature searches.
Elucidation of Tyrosine Phenol (B47542) Lyase (Tpl) Catalytic Multifunctionality
Tyrosine phenol lyase (Tpl), also known as β-tyrosinase, is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the β-elimination of L-tyrosine to phenol, pyruvate (B1213749), and ammonia (B1221849), or the reverse β-replacement reaction. Tpl exhibits remarkable catalytic versatility, including racemization of L-tyrosine to DL-tyrosine. This compound is an ideal substrate for studying these diverse reactions due to the PLP cofactor's role in stabilizing carbanionic intermediates, which can be monitored using ¹³C NMR.
α,β-Elimination, β-Replacement, and Racemization Reactions
Studies utilizing this compound have been pivotal in elucidating the mechanisms of Tpl's various reactions. In the β-elimination reaction, the enzyme catalyzes the removal of the phenolic hydroxyl group and the α-amino group, yielding pyruvate and ammonia. The mechanism involves the formation of a quinonoid intermediate. The β-replacement reaction is the reverse process, where phenol, pyruvate, and ammonia are used to synthesize L-tyrosine. Racemization occurs when the enzyme interconverts L-tyrosine and D-tyrosine, typically via a common achiral intermediate.
Research employing this compound has provided evidence for the formation of specific intermediates by monitoring the ¹³C NMR signals. For example, studies have observed characteristic shifts for the carboxyl carbon (C1) as it participates in carbanionic intermediates stabilized by the PLP cofactor during these reactions.
Table 1: Mechanistic Insights from this compound in Tpl Catalysis
| Reaction Type | Observed ¹³C NMR Signal (C1) | Proposed Intermediate/State | Key Finding |
| β-Elimination | Characteristic downfield shift | Quinonoid intermediate, carbanionic species | ¹³C NMR confirmed the involvement of the carboxyl group in carbanionic intermediates stabilized by PLP during the elimination of the β-substituent. |
| β-Replacement | Changes in chemical shift | Schiff base intermediates, quinonoid species | Tracing the ¹³C label elucidated the stepwise addition of phenol and pyruvate moieties during the synthesis of tyrosine. |
| Racemization | Intermediate signal | Enamine/imine intermediates (achiral) | ¹³C NMR studies of this compound provided direct evidence for the transient formation of achiral intermediates during the interconversion of L- and D-tyrosine. |
Pyridoxal Phosphate (PLP)-Dependent Reaction Mechanisms
The catalytic activity of Tpl is intrinsically linked to its PLP cofactor. PLP forms a Schiff base with the amino group of tyrosine, initiating the cascade of reactions. The electron-withdrawing nature of the protonated pyridine (B92270) ring in PLP facilitates the abstraction of protons from the α-carbon of the substrate, leading to carbanionic intermediates. This compound is particularly useful here because the ¹³C label at the carboxyl group can be monitored to understand how the electronic environment around the carboxylate changes as it becomes involved in these carbanionic intermediates. NMR studies have shown that the ¹³C signal of the carboxyl group shifts significantly upon formation of these intermediates, providing direct evidence for the electronic redistribution and stabilization provided by the PLP cofactor. This labeling strategy allows researchers to confirm the proposed reaction pathways, including the transient formation of species where the carboxyl carbon bears a partial negative charge.
Analysis of Protein Tyrosine Phosphatase Reaction Mechanisms
Protein tyrosine phosphatases (PTPs) are a class of enzymes that catalyze the hydrolysis of phosphotyrosine residues in proteins, playing critical roles in cellular signaling. The direct substrate for PTPs is a phosphorylated tyrosine residue. This compound, as a non-phosphorylated amino acid, is not a direct substrate for PTPs. Therefore, studies using this compound in the context of PTP reaction mechanisms would likely involve its use as a control, a precursor in metabolic studies related to tyrosine availability, or in investigations of enzymes that modify tyrosine residues prior to or after dephosphorylation events.
However, if the research context involves the synthesis of phosphorylated tyrosine analogs or the study of enzymes that interact with tyrosine residues in a broader sense, this compound could potentially be employed. For instance, if a study were to investigate enzymes that might modify the carboxyl group of tyrosine as part of a signaling pathway, or if this compound were used in metabolic flux analysis to understand the cellular pool of tyrosine available for phosphorylation, then its ¹³C label would be traceable. Without specific research demonstrating the direct use of this compound in PTP mechanism studies, its role remains indirect or as a reference compound in broader biochemical investigations.
Compound Name List:
this compound
Isotopic Tracing in Diverse Biological Models
Mammalian Cell Culture Models for Metabolic Pathway Investigation
The use of stable isotope-labeled compounds like DL-Tyrosine-1-¹³C in mammalian cell culture is a cornerstone of modern metabolic research. ckisotopes.com This technique, often part of a broader approach called stable isotope-resolved metabolomics (SIRM), allows for the detailed mapping of metabolic activities in a controlled environment. nih.govambic.org
In cancer research, for instance, tracing the fate of ¹³C-labeled tyrosine has provided significant insights into the altered metabolism of tumor cells. e-crt.org Studies have shown that certain cancer cells exhibit an increased reliance on tyrosine metabolism. For example, in hepatocellular carcinoma, CD13+ cancer stem cells were found to utilize tyrosine to replenish the acetyl-CoA pool, a critical component for energy production through the TCA cycle. e-crt.org Isotope tracing experiments using ¹³C-labeled tyrosine demonstrated that it contributed to approximately 53% of the acetyl-CoA pool in these specific cancer cells, a stark contrast to the negligible contribution seen in their non-cancerous counterparts. e-crt.org
Furthermore, comprehensive stable-isotope tracing studies in Chinese Hamster Ovary (CHO) cells, a common model in biopharmaceutical production, have identified numerous metabolic by-products derived from various amino acids, including tyrosine. pnas.org By culturing CHO cells with ¹³C-labeled tyrosine, researchers can identify and quantify the by-products secreted into the culture medium, providing valuable information for optimizing cell culture conditions and enhancing the production of therapeutic proteins. pnas.orgresearchgate.net This approach helps in understanding inefficient substrate utilization and the accumulation of potentially toxic metabolites. researchgate.net
The data from these tracing experiments, typically analyzed by mass spectrometry (GC-MS or LC-MS), reveals the specific metabolic pathways that are active and how they are regulated under different conditions. nih.govambic.org This level of detail is crucial for identifying metabolic vulnerabilities in diseases like cancer and for engineering more efficient cellular factories for biotechnological applications.
Table 1: Contribution of ¹³C-Labeled Substrates to Acetyl-CoA Pool in CD13+ Hepatocellular Carcinoma Cells
| Labeled Substrate | Contribution to Acetyl-CoA Pool (%) |
| ¹³C-Tyrosine | ~53% |
| ¹³C-Glucose | < 20% |
| ¹³C-Glutamine | < 20% |
This table illustrates the significant reliance of CD13+ cancer stem cells on tyrosine as a source for acetyl-CoA compared to other major nutrients. Data sourced from studies on hepatocellular carcinoma. e-crt.org
Microbial Cell Culture Systems for Metabolic Engineering and Pathway Discovery
Metabolic engineering of microorganisms for the production of valuable compounds often relies on a deep understanding of their intricate metabolic networks. Stable isotope tracing with compounds like DL-Tyrosine-1-¹³C is instrumental in acquiring this knowledge. nih.gov By introducing ¹³C-labeled tyrosine into microbial cultures, researchers can trace the flow of carbon through various biosynthetic pathways, identify bottlenecks, and engineer more efficient production strains. nih.gov
A notable application is in the production of L-tyrosine itself. Metabolic engineering strategies in Escherichia coli have been developed to overproduce this amino acid. uq.edu.au These strategies often involve overexpressing key enzymes in the tyrosine biosynthetic pathway and eliminating feedback inhibition. nih.govuq.edu.au While direct tracing with DL-Tyrosine-1-¹³C might not be used to measure L-tyrosine production, it can be employed to study the downstream metabolism of tyrosine and to understand how engineered pathways interact with the host cell's native metabolism.
Furthermore, ¹³C-based metabolic flux analysis (¹³C-MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. In the context of producing compounds derived from tyrosine, such as resveratrol (B1683913) in engineered E. coli, ¹³C tracers are essential. nih.gov For example, a coculture system of two engineered E. coli strains was developed for resveratrol production, where one strain produces p-coumaric acid from tyrosine and the second strain converts it to resveratrol. nih.gov ¹³C-MFA can be used to investigate the metabolic fluxes in each strain, revealing the balance between different pathways and guiding further engineering efforts to improve yield. nih.gov
In yeast, such as Saccharomyces cerevisiae, stable isotope labeling is used to screen for and characterize metabolite transporters. frontiersin.org By growing yeast mutants in a medium with ¹³C-labeled nutrients, researchers can identify which transporters are responsible for the uptake and efflux of specific compounds, including amino acids like tyrosine. frontiersin.org
Table 2: Examples of Metabolites Produced via Engineered Microbial Systems Utilizing Tyrosine Pathways
| Product | Precursor(s) | Host Organism | Engineering Strategy |
| L-Tyrosine | Glucose | Escherichia coli | Overexpression of feedback-resistant enzymes (aroG, tyrA), knockout of regulatory genes (tyrR). uq.edu.au |
| Resveratrol | p-Coumaric acid, Malonyl-CoA | Escherichia coli (coculture) | Separation of the pathway into two strains to optimize precursor supply. nih.gov |
| Hydroxytyrosol | Tyrosine | Escherichia coli | Introduction of a dual biosynthetic pathway from plants and bacteria. biorxiv.org |
Plant Cell Suspension Cultures and Whole Plant Systems for Secondary Metabolism Studies
Plants produce a vast array of secondary metabolites, many of which have important applications in medicine and industry. Tyrosine is a crucial precursor for many of these compounds, including alkaloids and phenylpropanoids. nih.gov Isotopic tracing with DL-Tyrosine-1-¹³C in plant cell suspension cultures and whole plant systems is a key technique for elucidating the biosynthetic pathways of these valuable molecules. pomics.comfrontiersin.org
Plant cell suspension cultures offer a controlled environment for studying metabolic pathways, similar to microbial and mammalian cell cultures. researchgate.net For instance, the production of isotopically labeled anthocyanins, which are phenolic compounds found in red wine, has been achieved in Vitis vinifera (grape) cell cultures. nih.gov By feeding the cultures with ¹³C-labeled precursors, researchers can produce labeled anthocyanins for use in various studies.
In whole plant systems, stable isotope labeling helps to understand the in-planta synthesis of complex metabolites. A study on sorghum used ¹³C-labeled phenylalanine and tyrosine to identify over 600 metabolites derived from these amino acids. frontiersin.org This research revealed that many of these compounds were derived from both precursors, indicating a complex and interconnected metabolic network. frontiersin.org The relative incorporation of phenylalanine and tyrosine varied between different metabolites and tissues, suggesting the existence of multiple, distinct pools of precursors. frontiersin.org
Furthermore, stable isotope labeling has been instrumental in discovering novel biosynthetic pathways. In the Icelandic poppy (Papaver nudicaule), feeding experiments with labeled precursors, including L-[2-¹³C]tyrosine, helped to identify the unexpected precursors of nudicaulin alkaloids. d-nb.info This demonstrated that free indole, rather than tryptophan, and pelargonidin (B1210327) were the key building blocks for these unique plant compounds. d-nb.info
Table 3: Incorporation of L-[2-¹³C]tyrosine into Nudicaulin I in Papaver nudicaule
| Experiment | Precursor Fed | Isotopic Enrichment of Nudicaulin I (%) |
| Control | Unlabeled Tyrosine | 0 |
| Labeling | L-[2-¹³C]tyrosine | Significant ¹³C excess detected by mass spectrometry |
This table summarizes the findings from a stable isotope labeling experiment, confirming the role of tyrosine as a precursor in the biosynthesis of nudicaulin alkaloids. d-nb.info
Interrogation of Host-Microbiota Metabolic Interactions via Stable Isotopes
By administering a ¹³C-labeled compound to an animal model, researchers can track its metabolism by the gut microbiota and the subsequent absorption and distribution of microbial-derived metabolites in the host. frontiersin.orgnih.gov For example, a study using ¹⁴C-labeled tyrosine in a pig model demonstrated that metabolites produced by the gut microbial fermentation of tyrosine could be detected in the brain. frontiersin.org This suggests a direct link between gut microbial metabolism of amino acids and potential effects on brain function. frontiersin.org
Stable isotope-resolved metabolomics (SIRM) has been applied to study the metabolic output of the gut microbiome. nih.govresearchgate.net In these experiments, ¹³C-labeled dietary fibers like inulin (B196767) are provided, and the incorporation of ¹³C into various microbial metabolites, including those derived from amino acid pathways, is monitored. nih.govresearchgate.net This approach provides a global view of the metabolic capabilities of the gut microbiome and how it interacts with the host.
Furthermore, studies have shown that the gut microbiota extensively modulates the host's systemic metabolism, including the metabolism of tyrosine. acs.org The metabolic footprints of this co-metabolism can be observed in various biofluids like urine and feces. By identifying the metabolites that are exclusively produced or modified by the gut microbiota, researchers can gain insights into the mechanisms underlying host-microbe symbiosis and its role in health and disease. researchgate.netnih.gov For instance, microbiota-derived tyrosine metabolites are known to regulate mucosal homeostasis in the gut. wjgnet.com
Emerging Research Directions and Methodological Advancements
Integration of Omics Data with 13C-MFA for Systems-Level Understanding
The integration of 13C-Metabolic Flux Analysis (13C-MFA) with other omics disciplines—such as genomics, transcriptomics, proteomics, and metabolomics—is providing an unprecedented systems-level view of cellular physiology. sci-hub.se This holistic approach allows researchers to connect the regulation of genes and the abundance of proteins and metabolites with the functional output of metabolic pathways, namely, the metabolic fluxes. sci-hub.senih.gov
By feeding cells a 13C-labeled substrate like DL-Tyrosine-1-13C, scientists can trace the path of the labeled carbon atom as it is incorporated into various downstream metabolites. The resulting labeling patterns in proteinogenic amino acids and other metabolic products are measured, and this data is used to calculate the rates of intracellular reactions. nih.govnih.gov When combined with omics data, this provides a much richer understanding of metabolic regulation. For instance, transcriptomic data can reveal the upregulation of specific enzyme-encoding genes, which can then be correlated with an observed increase in flux through the corresponding pathway as determined by 13C-MFA.
Recent studies have demonstrated the power of this integrated approach. For example, combining 13C-MFA with metabolomics allows for the correlation of flux changes with the concentrations of metabolic intermediates, helping to identify pathway bottlenecks or regulatory control points. vanderbilt.eduscispace.com Furthermore, a novel method using the labeling patterns of peptides (proteomics) has been proposed to determine intracellular fluxes for individual species within complex microbial communities, a task that is challenging with traditional amino acid-based MFA. plos.orgresearchgate.net This peptide-based 13C-MFA leverages the fact that peptide sequences can identify the source organism while their isotopic labeling reveals its metabolic activity. plos.org This integrated strategy is crucial for understanding how metabolic rewiring occurs in response to genetic modifications or environmental changes, guiding more effective metabolic engineering efforts. nih.govvanderbilt.edu
Development of Novel Computational Tools for Isotopic Data Processing and Modeling
The increasing complexity and volume of data generated from isotopic labeling experiments necessitate the development of advanced computational tools. These software packages are essential for designing experiments, processing raw data, performing flux calculations, and ensuring statistical robustness. nih.govoup.com A variety of open-source and proprietary software is now available to make 13C-MFA more accessible and powerful. nih.govoup.com
One key area of development is the creation of flexible and high-performance software capable of handling large-scale metabolic models and complex experimental designs. oup.comresearchgate.net For instance, 13CFLUX2 is a high-performance software suite designed for large-scale and high-throughput applications, supporting multicore CPUs and compute clusters to manage the intense computational load. oup.com It utilizes a specialized language, FluxML, to standardize the description of metabolic models, enhancing reproducibility. researchgate.netfrontiersin.org Other tools like OpenFLUX2 have been extended to handle data from parallel labeling experiments, which can improve flux precision. nih.gov
To enhance accessibility, Python-based open-source packages like FluxPyt have been developed. nih.gov These tools remove the reliance on proprietary platforms like MATLAB, allowing more researchers to perform 13C-MFA. nih.gov Software development also focuses on specific analytical challenges. The Isotope Correction Toolbox (ICT), for example, is designed to correct for natural isotope abundances in data from tandem mass spectrometry, which can generate positional information about the label. oup.com Other tools like geoRge are designed to analyze untargeted LC/MS data from stable isotope-labeling experiments, helping to automatically identify which compounds have incorporated the isotopic label. acs.org
Interactive Table: Comparison of 13C-MFA Software Tools
| Software | Key Features | Platform | Primary Application Focus | Reference |
|---|---|---|---|---|
| 13CFLUX2 | High-performance for large-scale models, supports multicore/cluster computing, uses FluxML language. | C++, Linux/Unix | Large-scale, high-resolution 13C-MFA. | oup.com |
| FluxPyt | Free and open-source, based on Elementary Metabolite Unit (EMU) framework, automatic flux map generation. | Python | Stationary 13C-MFA data analysis for broader accessibility. | nih.gov |
| OpenFLUX2 | Open-source, supports single and parallel labeling experiments, includes experimental design features. | MATLAB | Comprehensive analysis of steady-state 13C-MFA. | nih.gov |
| ICT (Isotope Correction Toolbox) | Corrects for natural isotope abundance in tandem mass spectrometry data. | Perl | Processing of tandem mass isotopomer data. | oup.com |
| geoRge | Analyzes untargeted LC/MS data to detect presence of stable isotope labeling. | R (based on XCMS) | Untargeted metabolomics from isotope labeling experiments. | acs.org |
Advances in High-Throughput Isotopic Labeling and Detection
Progress in analytical instrumentation is a major driver of innovation in metabolic research. Advances in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are enabling higher throughput, greater sensitivity, and more detailed analysis of isotopically labeled molecules like this compound. frontiersin.orgrsc.org
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a cornerstone technique for 13C-MFA. creative-proteomics.com Modern high-resolution instruments, such as Fourier transform ion cyclotron resonance (FT-ICR) and Orbitrap mass spectrometers, allow for highly accurate mass measurements. acs.org This precision is critical for distinguishing between different isotopologues (molecules that differ only in their isotopic composition) and for unambiguously determining the chemical formulas of detected metabolites. acs.org A strategy combining high-resolution MS with whole metabolome 13C-labeling allows for the confident removal of background noise and correct formula assignment. acs.org Furthermore, the development of ultra-high performance liquid chromatography (UHPLC) has significantly reduced analysis times, facilitating higher throughput. rsc.org
In the realm of NMR, new methods are being developed to overcome its inherent low sensitivity compared to MS. nih.gov One such approach is the indirect quantification of 13C enrichment through 1H NMR. nih.govnih.gov By observing the splitting patterns of protons coupled to 13C nuclei, researchers can determine fractional 13C enrichment with much shorter scan times, making the technique suitable for high-throughput analysis and for use with samples of limited mass. nih.gov This rapid method has been successfully applied to quantify 13C-labeled metabolites derived from 13C-glucose in various cell lines and even in small tissue extracts. nih.gov These analytical advancements are making it feasible to conduct larger, more complex isotopic labeling studies. researchgate.net
Exploration of Novel Tyrosine-Derived Pathways and Biotechnological Applications
L-Tyrosine, an aromatic amino acid synthesized via the shikimate pathway in plants and microorganisms, is a precursor to a vast array of specialized metabolites with significant biological and commercial value. nih.govwikipedia.org The use of 13C-labeled tyrosine, including this compound, is instrumental in elucidating these complex biosynthetic pathways and in engineering microbes for the production of valuable tyrosine-derived compounds. frontiersin.orgisotope.commedchemexpress.com
Research has identified tyrosine as the starting point for natural products such as alkaloids (e.g., morphine), pigments (e.g., melanin), and various phenylpropanoids. nih.govwikipedia.org In plants, tyrosine can be converted to p-coumaric acid, a key intermediate for many other compounds, through the action of tyrosine ammonia (B1221849) lyase (TAL). nih.govfrontiersin.org Recent studies have also uncovered novel roles for tyrosine itself, for example, as a metabolic signal that can influence developmental processes and longevity in organisms like C. elegans. nih.gov
The field of metabolic engineering leverages this knowledge to create microbial cell factories for the sustainable production of tyrosine and its derivatives. nih.govfrontiersin.org By introducing and optimizing heterologous metabolic pathways in host organisms like E. coli and Saccharomyces cerevisiae, researchers can synthesize a wide range of chemicals. frontiersin.org Key strategies include:
Blocking competing pathways : Shutting down the synthesis of phenylalanine and tryptophan to direct more carbon flow towards tyrosine. frontiersin.org
Relieving feedback inhibition : Engineering key enzymes, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase and chorismate mutase, to be insensitive to inhibition by high tyrosine concentrations. nih.govnih.gov
Increasing precursor supply : Overexpressing genes involved in the synthesis of precursors like phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). frontiersin.org
These efforts have led to the successful microbial production of compounds like L-DOPA, p-coumaric acid, tyrosol, melanin (B1238610), and naringenin (B18129) from tyrosine. frontiersin.orgresearchgate.net For instance, engineered E. coli strains have achieved high titers of L-tyrosine, with one study reporting a concentration of 43.14 g/L in a fed-batch fermentation process. nih.gov The use of 13C-MFA in these projects is critical for identifying metabolic bottlenecks and guiding rational strain design to further improve yields and productivity. nih.govvanderbilt.edu
Interactive Table: Examples of Tyrosine-Derived Compounds and Biotechnological Production
| Compound | Precursor | Key Enzyme/Pathway Step | Potential Application | Reference |
|---|---|---|---|---|
| p-Coumaric Acid | L-Tyrosine | Tyrosine ammonia lyase (TAL) | Precursor for flavonoids, stilbenes, and polymers. | frontiersin.orgfrontiersin.org |
| L-DOPA | L-Tyrosine | Tyrosinase or Tyrosine hydroxylase | Pharmaceutical (Treatment for Parkinson's disease). | frontiersin.org |
| Melanin | L-Tyrosine | Tyrosinase | Biomaterial, cosmetic pigment, radioprotectant. | wikipedia.orgfrontiersin.org |
| Tyrosol | L-Tyrosine | Multi-step conversion involving decarboxylases and dehydrogenases. | Antioxidant, food supplement. | frontiersin.org |
| Reticuline | L-Tyrosine | Multi-step pathway for Benzylisoquinoline Alkaloids (BIAs). | Precursor for morphine and other opioids. | frontiersin.org |
Q & A
Q. What are the recommended methods for synthesizing and purifying DL-Tyrosine-1-13C to ensure isotopic integrity?
this compound is typically synthesized via enzymatic or chemical incorporation of 13C at the C1 position of the tyrosine backbone. Key steps include:
- Isotopic labeling : Use of 13C-enriched precursors (e.g., 13C-formate or 13C-glucose) in microbial cultures or chemical synthesis pathways to ensure site-specific labeling .
- Purification : High-performance liquid chromatography (HPLC) or preparative TLC to isolate the racemic mixture (DL-form) and remove unlabeled contaminants. Validate purity (>98%) via analytical certificates (CoA) provided by suppliers .
Q. How can researchers confirm the isotopic incorporation and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Analyze the 13C-NMR spectrum to verify the presence of the 13C peak at the C1 position (δ ~175 ppm for the carboxyl carbon) .
- Mass Spectrometry (MS) : Use high-resolution MS to detect the mass shift (+1 Da) at the labeled position and rule out isotopic scrambling .
- Supplier CoA : Cross-reference analytical data (e.g., chemical purity, isotopic enrichment) with certificates provided by manufacturers like Cambridge Isotope Laboratories .
Q. What analytical techniques are most suitable for quantifying this compound in biological samples?
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize ion-pairing chromatography to separate DL-Tyrosine enantiomers and quantify 13C incorporation via selected reaction monitoring (SRM) .
- Isotope Ratio Mass Spectrometry (IRMS) : Measure 13C/12C ratios for metabolic flux studies, ensuring calibration with certified reference materials .
Q. What are the best practices for handling and storing this compound to prevent degradation?
- Storage : Store lyophilized powder at -20°C in airtight, light-protected containers to minimize hydrolysis or isotopic exchange .
- Reconstitution : Use deuterated solvents (e.g., D2O) for NMR studies to avoid introducing unlabeled contaminants .
Advanced Research Questions
Q. How can this compound be integrated into metabolic flux analysis (MFA) to study tyrosine metabolism in cell cultures?
- Experimental Design : Administer this compound as a tracer in cell culture media and monitor isotopic labeling in downstream metabolites (e.g., dopamine, melanin) via LC-MS .
- Computational Modeling : Use software like INCA or OpenFLUX to model flux distributions, accounting for isotopic dilution effects in large metabolic networks .
Q. What strategies mitigate isotopic dilution when using this compound in in vivo studies?
- Dose Optimization : Pre-test tracer concentrations to ensure isotopic enrichment exceeds 5% in target tissues, minimizing noise from endogenous unlabeled tyrosine .
- Compartmental Modeling : Apply kinetic models to distinguish between intracellular and extracellular tracer pools .
Q. How can researchers resolve contradictions arising from apparent isotopic scrambling in this compound experiments?
- Method Validation : Re-analyze samples using orthogonal techniques (e.g., compare NMR and MS data) to confirm whether scrambling is experimental artifact or genuine metabolic activity .
- Control Experiments : Include unlabeled tyrosine controls to identify background signals and validate tracer specificity .
Q. What experimental conditions affect the stability of this compound, and how can they be controlled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
